molecular formula C12H6Cl2N4 B2532003 1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile CAS No. 439108-73-3

1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile

Cat. No. B2532003
M. Wt: 277.11
InChI Key: RGLMPXMFSGESQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 1-position with a 2,6-dichlorobenzyl group. The 4,5-positions of the imidazole ring are substituted with nitrile groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, two nitrile groups, and a 2,6-dichlorobenzyl group. The presence of these functional groups would likely confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The imidazole ring is aromatic and relatively stable. The nitrile groups might undergo reactions typical for this functional group, such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, dichlorobenzyl group, and nitrile groups would likely make this compound relatively polar .

Scientific Research Applications

Chemistry and Coordination Compounds

Imidazole derivatives, including those with structural similarities to 1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile, have been explored for their versatile chemical properties and applications in coordination chemistry. Studies review the preparation, properties, and complex formation of imidazole-based ligands, emphasizing their spectroscopic, magnetic, biological, and electrochemical activities (Boča, Jameson, & Linert, 2011). These compounds are investigated for their potential in creating complex compounds with unique structures and properties, suggesting areas for further research and application.

Synthetic Methods and Pharmaceutical Chemistry

Research on the synthesis and transformation of imidazole derivatives, including phosphorylated imidazoles, highlights the chemical versatility and the wide range of biological activities of these compounds. The synthesis approaches involve metallic derivatives of imidazole and various phosphorus halides, showcasing their applicability in creating compounds with insecticidal, sugar-lowering, and neurodegenerative activity (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018). This research underscores the potential for developing new pharmaceuticals based on imidazole chemistry.

Antimicrobial and Antitumor Activities

Imidazole derivatives are extensively studied for their antimicrobial and antitumor properties. Literature reviews and studies highlight the role of imidazoles in synthesizing antifungal drugs like ketoconazole and clotrimazole, demonstrating significant antimicrobial activity. The exploration of new compounds for microbial resistance management suggests the critical role of imidazole derivatives in addressing antimicrobial resistance challenges (2022). Additionally, research on imidazole-based antitumor agents indicates promising directions for developing new cancer therapies, emphasizing the need for further investigation into their biological effects and mechanisms of action.

Material Science and Nanotechnology

The application of imidazole derivatives in material science, particularly in the development of metal-organic frameworks (MOFs) and nanofibers, showcases their potential in advanced material applications. Studies on zeolite imidazolate frameworks (ZIFs) explore the synthesis, properties, and applications of these materials, highlighting their use in various applications due to their unique physicochemical properties (Sankar, Karthick, Sangeetha, Karmakar, & Kundu, 2019). This research area represents an exciting frontier for imidazole derivatives, offering insights into novel material designs and applications.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N4/c13-9-2-1-3-10(14)8(9)6-18-7-17-11(4-15)12(18)5-16/h1-3,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLMPXMFSGESQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC(=C2C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorobenzyl)-1H-imidazole-4,5-dicarbonitrile

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